molecular formula C21H21ClN2 B027971 ent-Calindol Hydrochloride CAS No. 728930-30-1

ent-Calindol Hydrochloride

Cat. No.: B027971
CAS No.: 728930-30-1
M. Wt: 336.9 g/mol
InChI Key: KFILKQPBQZIRST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ent-Calindol Hydrochloride involves the reaction of (1S)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine with hydrochloric acid. The reaction conditions typically include a controlled environment with specific temperature and pressure settings to ensure the purity and yield of the compound .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and precise control of reaction conditions to maintain consistency and quality. The compound is then purified and packaged for research and industrial use .

Chemical Reactions Analysis

Types of Reactions: : ent-Calindol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed: : The major products formed from these reactions include modified versions of this compound with enhanced or altered properties. These products are used in various research and industrial applications .

Scientific Research Applications

Chemistry: : In chemistry, ent-Calindol Hydrochloride is used as a positive allosteric modulator of the calcium-sensing receptor. It helps in studying the receptor’s structure and function, as well as in developing new compounds with similar or enhanced properties .

Biology: : In biology, the compound is used to study calcium signaling pathways and their role in various cellular processes. It helps in understanding how calcium ions regulate cellular functions and how disruptions in these pathways can lead to diseases .

Medicine: : In medicine, this compound is used in research to develop new treatments for diseases related to calcium signaling, such as osteoporosis and cardiovascular diseases. It helps in identifying potential drug targets and in developing new therapeutic agents .

Industry: : In the industry, the compound is used in the development of new materials and products that require precise control of calcium signaling. It is also used in quality control and testing of products that involve calcium signaling pathways .

Mechanism of Action

Mechanism of Action: : ent-Calindol Hydrochloride exerts its effects by acting as a positive allosteric modulator of the calcium-sensing receptor. It binds to the receptor and enhances its sensitivity to calcium ions, leading to increased receptor activation and signaling .

Molecular Targets and Pathways: : The primary molecular target of this compound is the calcium-sensing receptor. The compound enhances the receptor’s sensitivity to calcium ions, leading to increased activation of downstream signaling pathways. These pathways regulate various cellular processes, including calcium homeostasis, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : ent-Calindol Hydrochloride is unique in its ability to act as a positive allosteric modulator of the calcium-sensing receptor. Other similar compounds include Calindol Hydrochloride, Cinacalcet Hydrochloride, and Evocalcet. These compounds also modulate the calcium-sensing receptor but differ in their potency, selectivity, and mechanism of action .

List of Similar Compounds

Properties

IUPAC Name

N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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